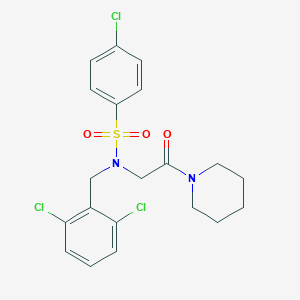![molecular formula C19H18BrNO2 B297462 5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde is not fully understood. However, it has been suggested that its cytotoxic activity is mediated through the induction of apoptosis, which is a programmed cell death process. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which ultimately leads to cell death. It has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and physiological effects:
5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects. In addition to its cytotoxic activity, it has been reported to possess antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which could be useful in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde in lab experiments is its high yield of synthesis. This makes it a cost-effective compound for use in various experiments. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde. One of the most promising areas of research is the development of novel drugs based on this compound. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, more research is needed to explore the potential applications of this compound in the treatment of various diseases, such as cancer, fungal infections, and bacterial infections.
Méthodes De Synthèse
The synthesis of 5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde involves the reaction of 5-bromoindole-3-carbaldehyde with 3,4-dimethylphenol in the presence of a base. The reaction proceeds through nucleophilic substitution of the bromine atom with the phenoxide group, resulting in the formation of the desired product. The yield of the synthesis process is reported to be high, making it a feasible method for the preparation of this compound.
Applications De Recherche Scientifique
5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of novel drugs. This compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. In addition, it has been reported to possess antifungal and antibacterial activities, which could be useful in the development of new antibiotics.
Propriétés
Formule moléculaire |
C19H18BrNO2 |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C19H18BrNO2/c1-13-3-5-17(9-14(13)2)23-8-7-21-11-15(12-22)18-10-16(20)4-6-19(18)21/h3-6,9-12H,7-8H2,1-2H3 |
Clé InChI |
HPGDQLNNYBWZAW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)

amino]acetamide](/img/structure/B297393.png)
![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)